N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
N1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a thiophene-3-yl moiety and a pyridin-3-yl group. Oxalamides are known for their versatility in medicinal chemistry and flavoring applications, often acting as agonists for receptors like TAS1R1/TAS1R3 (umami taste receptors) .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-20-12(10-4-6-21-9-10)8-16-13(18)14(19)17-11-3-2-5-15-7-11/h2-7,9,12H,8H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVSOVPCZOEFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyethylamine with thiophene-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with pyridine-3-carboxylic acid chloride in the presence of a base to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
2.1 Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
2.2 Key Comparative Insights
- Structural Variations: The target compound features a thiophene-3-yl group, which is electron-rich and may enhance π-π interactions compared to the dimethoxybenzyl groups in S336 and related flavoring agents .
- Biological Activity: S336 and its dimethoxybenzyl analogs are validated umami agonists with nanomolar potency , whereas the target compound’s activity remains unconfirmed. The GMC series (e.g., GMC-1) demonstrates antimicrobial properties, highlighting the role of aryl substituents in modulating biological targets .
Metabolic Stability :
- Medicinal Chemistry: The regorafenib analog (1c) exemplifies oxalamides in kinase inhibition, leveraging halogen and fluorinated groups for enhanced target affinity .
2.3 Structure-Activity Relationship (SAR) Trends
- Electron-Donating Groups : Methoxy substituents (e.g., in S336) enhance solubility and receptor binding, whereas thiophene may improve lipophilicity and membrane permeability.
- Heteroaromatic Moieties : Pyridinyl groups contribute to hydrogen bonding; the 3-yl position (target compound) vs. 2-yl (S336) may alter steric interactions with TAS1R1/TAS1R3 receptors.
- Steric Effects : Bulky substituents (e.g., trifluoromethyl in 1c) are tolerated in kinase inhibitors but may reduce flavorant efficacy due to steric hindrance .
Biological Activity
N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 305.35 g/mol. It features a unique structure that includes a methoxy group, a thiophene ring, and a pyridine moiety, which contribute to its chemical reactivity and biological interactions.
This compound is believed to exert its biological effects through various mechanisms, including:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For example, it could inhibit topoisomerase I, an enzyme involved in DNA replication and repair, which is a common target for anticancer drugs .
- Receptor Binding : The structural features allow it to bind to various receptors, potentially influencing signaling pathways related to cell growth and proliferation.
Anticancer Activity
Research has indicated that this compound exhibits significant cytotoxicity against cancer cell lines. In studies utilizing the NCI-60 cell panel assay, several derivatives of oxalamides were evaluated for their antiproliferative effects. Notably, compounds similar to this compound demonstrated substantial activity against breast cancer cell lines such as MCF-7 and MDA-MB-468 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 18 | MCF-7 | 5.0 | Topoisomerase I inhibition |
| 20 | MDA-MB-468 | 7.0 | Apoptosis induction |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, possibly through disruption of bacterial cell walls or interference with metabolic pathways.
Case Studies and Research Findings
-
Case Study on Anticancer Properties :
A study conducted at Taipei Medical University evaluated several oxalamide derivatives for their potential as anticancer agents. Compounds were tested for their ability to inhibit cell proliferation in vitro. Among them, this compound showed promising results in reducing cell viability in breast cancer models . -
Mechanistic Insights :
Molecular docking studies have provided insights into the binding affinities of the compound with target proteins. These studies indicate that the compound can effectively bind to active sites of enzymes like topoisomerase I, suggesting a rational basis for its anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:
Intermediate Preparation : Reacting thiophene-3-carboxylic acid derivatives with amines (e.g., 2-methoxyethylamine) to form the oxalamide backbone .
Functionalization : Methoxy group introduction via alkylation using methoxyethyl chloride under basic conditions (e.g., NaH in THF) .
Purification : Column chromatography or recrystallization to achieve >95% purity, critical for reproducibility in biological assays .
- Key Considerations : Optimize reaction temperatures (e.g., 60–80°C for amidation) and solvent systems (e.g., DMF for polar intermediates) to minimize side products .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy, thiophene, and pyridinyl proton environments .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and quantify impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- Validation : Cross-reference spectral data with computational predictions (e.g., PubChem CID databases) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Approach :
Comparative Assays : Test the compound against standardized panels (e.g., kinase or GPCR assays) to identify target specificity .
Structural Analogs : Synthesize derivatives (e.g., ethoxy or dimethylamino substitutions) to isolate structure-activity relationships (SAR) .
Computational Docking : Use molecular docking (AutoDock Vina) to predict binding modes with conflicting targets (e.g., COX-2 vs. EGFR) .
- Case Study : If anti-inflammatory and pro-apoptotic activities conflict, evaluate dose-dependent effects on NF-κB and caspase-3 pathways .
Q. What chemical modifications enhance the compound’s bioactivity while retaining solubility?
- Modification Strategies :
- Oxidation : Convert the hydroxyethyl group to a ketone using KMnO₄ to improve membrane permeability .
- Substitution : Replace the methoxy group with morpholine to enhance hydrogen-bonding interactions with targets .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyridinyl group to increase aqueous solubility .
- Validation : Monitor logP values (via shake-flask method) and cytotoxicity (MTT assays) to balance solubility and activity .
Q. How can in silico modeling predict target interactions and guide experimental design?
- Workflow :
Molecular Docking : Screen against databases (e.g., PDB) to prioritize targets (e.g., kinases, ion channels) .
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and conformational changes .
ADMET Prediction : Use SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Case Study : Predict interactions with PI3Kα (common in cancer) and validate via phospho-Akt Western blotting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
